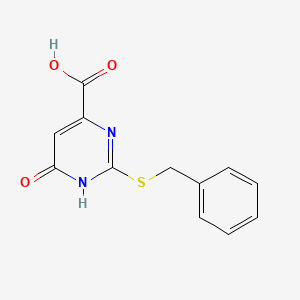
2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid: is a heterocyclic compound that features a pyrimidine ring substituted with a benzylthio group at the 2-position, a hydroxyl group at the 6-position, and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the benzylthio group, potentially yielding dihydropyrimidine derivatives or thiol compounds.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, such as esterification or amidation, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Alcohols, amines, and acyl chlorides for esterification and amidation reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation of the benzylthio group.
Dihydropyrimidine Derivatives: Formed through reduction of the pyrimidine ring.
Esters and Amides: Formed through substitution reactions involving the hydroxyl and carboxylic acid groups.
科学的研究の応用
Chemistry
In chemistry, 2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to undergo various chemical reactions allows for the creation of analogs with improved pharmacological properties.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of high-value products.
作用機序
The mechanism of action of 2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group could facilitate binding to hydrophobic pockets, while the hydroxyl and carboxylic acid groups may form hydrogen bonds or ionic interactions with target molecules.
類似化合物との比較
Similar Compounds
2-(Benzylthio)-4,6-dihydroxypyrimidine: Similar structure but with an additional hydroxyl group.
2-(Benzylthio)-4-pyrimidinecarboxylic acid: Lacks the hydroxyl group at the 6-position.
2-(Methylthio)-6-hydroxy-4-pyrimidinecarboxylic acid: Similar structure but with a methylthio group instead of a benzylthio group.
Uniqueness
2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This allows for versatile chemical reactivity and potential interactions with a wide range of biological targets.
特性
CAS番号 |
6308-26-5 |
|---|---|
分子式 |
C12H10N2O3S |
分子量 |
262.29 g/mol |
IUPAC名 |
2-benzylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-10-6-9(11(16)17)13-12(14-10)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15) |
InChIキー |
IIANGSQEYFEYLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


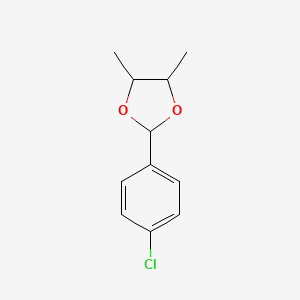

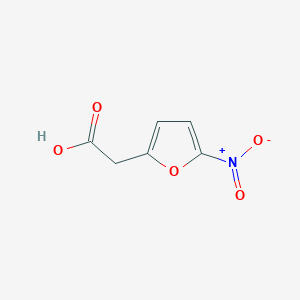

![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
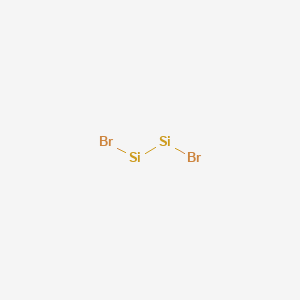
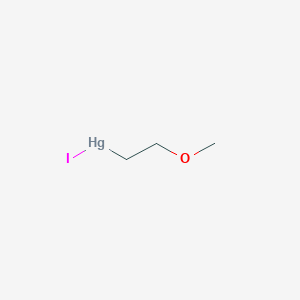
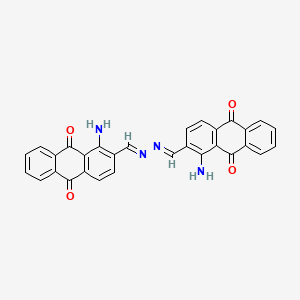
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)

![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)

![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)

